molecular formula C8H8BrFO B1444447 2-(3-Bromo-2-fluorophenyl)ethanol CAS No. 1201641-02-2

2-(3-Bromo-2-fluorophenyl)ethanol

Cat. No.: B1444447
CAS No.: 1201641-02-2
M. Wt: 219.05 g/mol
InChI Key: WRSVBQGPSXKJGZ-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-fluorophenyl)ethanol is an organic compound with the molecular formula C8H8BrFO. It is a halogenated phenyl ethanol derivative, characterized by the presence of both bromine and fluorine atoms on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-fluorophenyl)ethanol typically involves the bromination and fluorination of phenyl ethanol derivatives. One common method is the electrophilic aromatic substitution reaction, where phenyl ethanol is treated with bromine and fluorine reagents under controlled conditions to introduce the halogen atoms at specific positions on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-fluorophenyl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Bromo-2-fluorophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its reactivity and binding affinity to biological targets, potentially leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromo-5-fluorophenyl)ethanol: Similar structure with a different position of the fluorine atom.

    2-(3-Chloro-2-fluorophenyl)ethanol: Contains chlorine instead of bromine.

    2-(3-Bromo-2-chlorophenyl)ethanol: Contains chlorine instead of fluorine.

Uniqueness

2-(3-Bromo-2-fluorophenyl)ethanol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure can lead to distinct properties and applications compared to other similar compounds .

Properties

IUPAC Name

2-(3-bromo-2-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSVBQGPSXKJGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methanesulfonic acid (0.4 mL) was added to a mixture of 1-bromo-2-fluoro-3-(2-methoxyvinyl)benzene [Example 16, Step i)] (1.8 g), tetrahydrofuran (15 mL) and water (1.5 mL) and sealed into a microwave tube. The reaction was heated to 80° C., over a period of 90 min in the microwave reactor. Sodium bicarbonate (654 mg) was added portionwise and the mixture was stirred for 10 min. Sodium borohydride (295 mg) was added portionwise (gas evolution) and the mixture was stirred for 30 min. The reaction mixture was poured into saturated sodium hydrogen carbonate solution and extracted with DCM (3×30 mL). The organic was dried over magnesium sulfate, filtered and evaporated to afford crude product. The crude product was purified by flash silica chromatography, elution gradient 0 to 30% ethyl acetate in isohexane to afford the subtitled compound (1.26 g) as a liquid. 1H NMR (300 MHz, CDCl3) δ 7.47-7.40 (m, 1H), 7.23-7.16 (m, 1H), 6.97 (t, J=7.8 Hz, 1H), 3.88 (q, J=6.2 Hz, 2H), 2.95 (t, J=6.5 Hz, 2H), 1.43 (t, J=5.7 Hz, 1H).
Quantity
0.4 mL
Type
reactant
Reaction Step One
Name
1-bromo-2-fluoro-3-(2-methoxyvinyl)benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
654 mg
Type
reactant
Reaction Step Two
Quantity
295 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Bromo-2-fluorophenyl)ethanol
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2-(3-Bromo-2-fluorophenyl)ethanol
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2-(3-Bromo-2-fluorophenyl)ethanol
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2-(3-Bromo-2-fluorophenyl)ethanol
Reactant of Route 5
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2-(3-Bromo-2-fluorophenyl)ethanol
Reactant of Route 6
2-(3-Bromo-2-fluorophenyl)ethanol

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